5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
Description
5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a 1,3-diazinane-2,4-dione core with a 3-chlorophenyl group at position 1 and an acetyl group at position 5. Pyrimidinediones are heterocyclic compounds with diverse biological and industrial applications, ranging from pharmaceuticals to agrochemicals.
Properties
CAS No. |
882046-89-1 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
5-acetyl-1-(3-chlorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,17,18) |
InChI Key |
JHHGBMTVCJILKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of an appropriate acetyl derivative with a chlorophenyl-substituted pyrimidinedione precursor. Common reagents used in this synthesis include acetyl chloride, chlorophenylamine, and pyrimidinedione derivatives. The reaction is usually carried out under acidic or basic conditions, with solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often require optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, controlled temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action involves the modulation of key signaling pathways associated with cancer cell survival and growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Agricultural Applications
Pesticide Development
this compound has shown promise as a lead compound in the development of new pesticides. Its structural characteristics allow for modifications that enhance its efficacy against specific pests while minimizing environmental impact. Research indicates that derivatives of this compound can effectively target agricultural pests without harming beneficial insects .
Material Science
Polymerization Initiator
In material science, this compound has been explored as a polymerization initiator. Its ability to undergo radical reactions makes it suitable for initiating polymerization processes in the synthesis of novel materials. The resulting polymers can have applications in coatings, adhesives, and other industrial materials .
Case Study 1: Anticancer Efficacy
A notable case study involved the testing of this compound on human breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. This study underscores the potential of this compound as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
Another significant study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at low concentrations, suggesting its potential use in clinical settings to combat infections .
Mechanism of Action
The mechanism of action of 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting key biochemical pathways involved in disease processes.
Comparison with Similar Compounds
5-Acetyl-1-(2-chloro-3-pyridinyl)-2,4(1H,3H)-pyrimidinedione
- Substituents : Position 1 has a 2-chloro-3-pyridinyl group (a nitrogen-containing aromatic ring) instead of 3-chlorophenyl .
- Impact : Pyridine’s electron-deficient nature may enhance interactions with biological targets compared to benzene. The chlorine’s position (meta on pyridine vs. para on benzene) could alter steric and electronic effects.
- Applications: Commercially available for research (Santa Cruz Biotechnology, $399/500 mg) .
Tegafur (5-Fluoro-1-tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione)
- Substituents : Position 1 has a tetrahydrofuryl group, and position 5 is fluorinated .
- Impact : The tetrahydrofuryl moiety acts as a prodrug carrier, enabling gradual release of 5-fluorouracil, a chemotherapeutic agent.
- Applications : Clinically used in combination with uracil (UFT) for cancer treatment .
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Substituents : Bulky 1-methylpropyl group at position 3 and bromine at position 5 .
- Impact : The branched alkyl chain increases lipophilicity, favoring herbicidal activity by enhancing membrane permeability.
- Applications : Herbicide registered by the U.S. EPA .
Substituent Variations at Position 5
The acetyl group at position 5 contrasts with halogen or alkyl substituents in other derivatives:
5-Fluoro-2,4(1H,3H)-pyrimidinedione (5-Fluorouracil)
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Combined Substituent Effects
- 5-Acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-2,4(1H,3H)-pyrimidinedione Substituents: Trifluoromethyl and chloro groups on a pyridine ring at position 1, acetyl at position 5 . Impact: Trifluoromethyl enhances lipophilicity and metabolic stability. Predicted pKa = 8.05 . Molecular Weight: 362.69 g/mol .
- 5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Substituents: Methyl groups at positions 1 and 3, acetyl at position 5 . Molecular Weight: 182.18 g/mol .
Physicochemical Properties and Predicted Behavior
| Compound Name | Substituents (Position 1/5) | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | Density (g/cm³) |
|---|---|---|---|---|---|
| 5-Acetyl-1-(3-chlorophenyl)-... (Target) | 3-Cl-Ph / Acetyl | C₁₂H₉ClN₂O₃ | 264.67 (calculated) | ~8.2* | ~1.5* |
| 5-Acetyl-1-(2-chloro-3-pyridinyl)-... | 2-Cl-3-pyridinyl / Acetyl | C₁₁H₈ClN₃O₃ | 265.65 | - | - |
| 5-Acetyl-1-[[3-chloro-5-(CF₃)-2-pyridinyl]... | 3-Cl-5-CF₃-pyridinyl / Acetyl | C₁₃H₁₀ClF₃N₄O₃ | 362.69 | 8.05 | 1.568 |
| Bromacil | 3-(1-methylpropyl) / 5-Br | C₉H₁₃BrN₂O₂ | 261.12 | - | - |
| Tegafur | Tetrahydrofuryl / 5-F | C₈H₉FN₂O₃ | 200.17 | - | - |
*Inferred from analogs .
Biological Activity
5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by case studies and relevant research findings.
Antibacterial Activity
Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. For instance, derivatives with a similar structure to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain pyrimidine compounds displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Ciprofloxacin | 0.91 | E. coli |
| Rifampicin | 50 | Mycobacterium smegmatis |
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary data suggest that compounds similar to this compound can inhibit COX-1 and COX-2 activity effectively .
Table 2: COX Inhibition Potency
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Case Studies
Several studies have been conducted to evaluate the biological activities of pyrimidine derivatives:
- Antibacterial Study : A recent investigation compared the antibacterial efficacy of various pyrimidine compounds against resistant strains of bacteria. The study found that derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity .
- Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound were tested for their ability to reduce inflammation markers in serum. Results indicated significant reductions in pro-inflammatory cytokines when these compounds were administered .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is heavily influenced by their structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring generally increases antibacterial potency.
- Substituent Variability : Variations in substituents on the pyrimidine core can lead to significant differences in activity profiles against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
